![molecular formula C18H15ClN2O5S B2507887 2-chloro-5-nitro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide CAS No. 301315-49-1](/img/structure/B2507887.png)
2-chloro-5-nitro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
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Overview
Description
The compound "2-chloro-5-nitro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide" is a chlorinated nitrobenzenesulfonamide derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar sulfonamide derivatives, which can be used to infer potential properties and applications of the compound . Sulfonamides are a class of organic compounds that have been widely studied for their diverse biological activities, including their use as carbonic anhydrase inhibitors and antitumor agents .
Synthesis Analysis
The synthesis of chlorinated benzenesulfonamide derivatives typically involves the introduction of a sulfonamide group to a suitable aromatic compound, followed by chlorination and nitration to introduce the respective functional groups. For example, the synthesis of N,N-dichloro-2-nitrobenzenesulfonamide involves the use of electrophilic nitrogen sources and does not require metal catalysts, suggesting that similar methods could potentially be applied to synthesize the compound of interest . The synthesis of other related compounds involves reacting cyanamide potassium salts with various amines, which could be a relevant method for introducing the dibenzofuran moiety into the target compound .
Molecular Structure Analysis
The molecular structure of chlorinated nitrobenzenesulfonamide derivatives is characterized by the presence of a benzenesulfonamide core, which is substituted with chloro and nitro groups. These substitutions can significantly influence the compound's binding affinity and selectivity, as seen in the case of pyrrolidinone-based chlorinated benzenesulfonamides, where the position of the chloro group affects the binding to carbonic anhydrases . The dibenzofuran moiety in the target compound is likely to add to the steric and electronic characteristics, potentially affecting its biological activity.
Chemical Reactions Analysis
Chlorinated benzenesulfonamide derivatives can undergo various chemical reactions, including cyclization and N-chlorination, as proposed for the synthesis of diamine products from N,N-dichloro-2-nitrobenzenesulfonamide . The presence of the nitro group also suggests that the compound could participate in reactions typical of nitroaromatics, such as reduction to the corresponding amine. The sulfonamide group could be involved in cleavage reactions under specific conditions, as seen in the mild Fukuyama's conditions used to cleave the 2-Ns-protection group .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated nitrobenzenesulfonamide derivatives are influenced by their functional groups. The presence of chloro and nitro groups typically increases the compound's polarity, which can affect solubility in various solvents. The introduction of ionizable or non-ionizable groups in the para position of the benzenesulfonamido portion can confer water solubility at physiological pH, which is crucial for biological applications . The electronic effects of these groups can also impact the acidity of the sulfonamide hydrogen, potentially affecting the interaction with biological targets.
Case Studies
Although the provided papers do not mention specific case studies involving the exact compound , they do discuss the biological activities of related compounds. For instance, certain benzenesulfonamide derivatives have shown remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, indicating the potential of these compounds in cancer chemotherapy . Additionally, the ability of chlorinated benzenesulfonamide derivatives to inhibit human carbonic anhydrases suggests their potential use in the treatment of diseases where these enzymes are implicated .
Scientific Research Applications
Chemical Transformations and Synthesis
Polymer-supported benzenesulfonamides, derived from various immobilized primary amines and nitrobenzenesulfonyl chloride, are key intermediates in chemical transformations, leading to diverse privileged scaffolds. These strategies are significant in the development of new chemical entities and drug discovery processes. The review by Fülöpová and Soural (2015) provides an in-depth discussion on the application of these compounds in solid-phase synthesis, highlighting their versatility in producing a variety of chemical structures Fülöpová & Soural, 2015.
Antitumor Activity
A study by Sławiński and Brzozowski (2006) synthesized novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives, demonstrating significant antitumor activity, particularly against non-small cell lung cancer and melanoma cell lines. This research indicates the potential therapeutic applications of these compounds in oncology Sławiński & Brzozowski, 2006.
Antifungal Activity
Gupta and Halve (2015) developed a series of benzenesulfonamide derivatives that exhibited potent antifungal activity against Aspergillus niger & Aspergillus flavus. The study highlights the importance of structural modifications in enhancing the antifungal properties of these compounds Gupta & Halve, 2015.
Mechanism of Action
Target of Action
The primary targets of the compound are Nuclear receptor coactivator 2 , Peroxisome proliferator-activated receptor gamma , and Retinoic acid receptor RXR-alpha . These receptors play a crucial role in regulating gene expression and are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets by binding to them, which can lead to changes in their activity. For instance, retinoic acid receptors bind as heterodimers to their target response elements in response to their ligands, all-trans or 9-cis retinoic acid, and regulate gene expression
Biochemical Pathways
Given the targets of the compound, it can be inferred that it may influence pathways related to gene expression and cellular processes such as cell proliferation, differentiation, and apoptosis
Result of Action
Given the targets of the compound, it can be inferred that it may influence cellular processes such as cell proliferation, differentiation, and apoptosis
properties
IUPAC Name |
2-chloro-5-nitro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O5S/c19-15-7-6-12(21(22)23)10-18(15)27(24,25)20-11-5-8-17-14(9-11)13-3-1-2-4-16(13)26-17/h5-10,20H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWUMOBQRBTGEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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